N-(2-bromophenyl)-2-chlorobenzenesulfonamide
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Overview
Description
N-(2-bromophenyl)-2-chlorobenzenesulfonamide is an organic compound that features both bromine and chlorine atoms attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-chlorobenzenesulfonamide typically involves the reaction of 2-bromophenylamine with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(2-bromophenyl)-2-chlorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromophenyl)-2-chloronicotinamide
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
Uniqueness
N-(2-bromophenyl)-2-chlorobenzenesulfonamide is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications and applications in various fields .
Properties
Molecular Formula |
C12H9BrClNO2S |
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Molecular Weight |
346.63 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-chlorobenzenesulfonamide |
InChI |
InChI=1S/C12H9BrClNO2S/c13-9-5-1-3-7-11(9)15-18(16,17)12-8-4-2-6-10(12)14/h1-8,15H |
InChI Key |
MNMKCYIFKSDHDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2Cl)Br |
Origin of Product |
United States |
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